molecular formula C18H14F3NO2S B1672686 Itazigrel CAS No. 70529-35-0

Itazigrel

Cat. No.: B1672686
CAS No.: 70529-35-0
M. Wt: 365.4 g/mol
InChI Key: CIPBQTCSXVEDSG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Itazigrel involves multiple steps, starting from the appropriate aromatic precursors. The key steps include the introduction of trifluoromethyl groups and the formation of the thiophene ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product in its pure form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to the formation of dihydro derivatives.

    Substitution: this compound can participate in substitution reactions, especially electrophilic aromatic substitution, due to the presence of electron-donating and electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Itazigrel has been extensively studied for its applications in various fields:

Mechanism of Action

Itazigrel exerts its effects by inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition prevents the formation of thromboxane A2, a potent promoter of platelet aggregation. By blocking this pathway, this compound reduces the risk of blood clot formation, thereby providing therapeutic benefits in cardiovascular conditions .

Comparison with Similar Compounds

    Aspirin: Another cyclooxygenase inhibitor used for its antiplatelet effects.

    Clopidogrel: A platelet aggregation inhibitor that works through a different mechanism involving the P2Y12 receptor.

    Ticagrelor: A direct-acting P2Y12 receptor antagonist with similar therapeutic applications.

Comparison: Itazigrel is unique in its specific inhibition of cyclooxygenase enzymes, whereas compounds like Clopidogrel and Ticagrelor target the P2Y12 receptor. Aspirin, while also a cyclooxygenase inhibitor, has a broader range of effects and is used for various indications beyond platelet aggregation inhibition. This compound’s specificity and potency make it a valuable compound for targeted cardiovascular therapies .

Properties

CAS No.

70529-35-0

Molecular Formula

C18H14F3NO2S

Molecular Weight

365.4 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C18H14F3NO2S/c1-23-13-7-3-11(4-8-13)15-16(25-17(22-15)18(19,20)21)12-5-9-14(24-2)10-6-12/h3-10H,1-2H3

InChI Key

CIPBQTCSXVEDSG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Appearance

Solid powder

70529-35-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-trifluoromethyl-4,5-bis(4-methoxyphenyl)thiazole
4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)thiazole
4,5-BMTT
itazigrel
U 53059
U-53,059

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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